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  • Product: 4-methoxy-N,N-diphenyl-benzenesulfonamide
  • CAS: 94257-09-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 4-methoxy-N,N-diphenyl-benzenesulfonamide

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 4-methoxy-N,N-diphenyl-benzenesulfonamide, a representative N,N-disubstituted aromatic sulfonamide. We present a detailed, self-validating protocol for its synthesis and purification, followed by an in-depth structural analysis. This analysis leverages a multi-spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained from a mechanistic perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge required to confidently synthesize and characterize this class of molecules.

Molecular Profile and Synthesis

A thorough understanding of a molecule begins with its fundamental properties and a reliable method for its synthesis.

Physicochemical Properties

The initial step in any chemical analysis is to define the molecule's basic characteristics, which are essential for handling, experimental design, and data interpretation.

PropertyValueSource
IUPAC Name 4-methoxy-N,N-diphenyl-benzenesulfonamideIUPAC Nomenclature
Molecular Formula C₁₉H₁₇NO₃S-
Molecular Weight 351.41 g/mol -
CAS Number 13955-68-1-
Synthesis Pathway: Nucleophilic Acyl Substitution

The synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide is efficiently achieved via a nucleophilic attack of diphenylamine on 4-methoxybenzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide.

Causality of Reagents:

  • 4-Methoxybenzenesulfonyl Chloride: This acts as the electrophile. The highly electron-withdrawing sulfonyl group (-SO₂Cl) makes the sulfur atom highly susceptible to nucleophilic attack.[3]

  • Diphenylamine: This serves as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the reaction.

  • Pyridine (or Triethylamine): A non-nucleophilic base is crucial. It serves two purposes: first, to deprotonate the diphenylamine, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_reactants Reactants cluster_reagents Reagents A 4-Methoxybenzenesulfonyl Chloride E Nucleophilic Attack A->E 1. B Diphenylamine B->E 1. C Pyridine (Base) C->E Catalyst D Dichloromethane (Solvent) D->E F Tetrahedral Intermediate E->F 2. G Elimination of Cl⁻ F->G 3. H Proton Transfer G->H 4. I 4-methoxy-N,N-diphenyl- benzenesulfonamide H->I Final Product

Caption: Synthesis workflow for 4-methoxy-N,N-diphenyl-benzenesulfonamide.

Experimental Protocol: Synthesis and Purification

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity.

Materials:

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)[4]

  • Diphenylamine (1.0 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diphenylamine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Electrophile: Add 4-methoxybenzenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting materials (diphenylamine and sulfonyl chloride) indicates reaction completion.

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Rationale: Ethanol is a suitable solvent as the product is highly soluble at high temperatures but sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling.

    • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

    • Assess purity by melting point determination and NMR spectroscopy.

Spectroscopic and Structural Characterization

The unequivocal confirmation of the chemical structure is achieved by integrating data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.[5]

¹H NMR Analysis (400 MHz, CDCl₃): The proton NMR spectrum is predicted to show distinct signals corresponding to the different sets of non-equivalent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.7 - 7.9Doublet2HProtons ortho to -SO₂Deshielded by the electron-withdrawing sulfonyl group.
~ 7.2 - 7.4Multiplet10HPhenyl protons (-N(Ph)₂)Standard aromatic region for phenyl groups attached to nitrogen.
~ 6.9 - 7.0Doublet2HProtons ortho to -OCH₃Shielded by the electron-donating methoxy group.
~ 3.85Singlet3HMethoxy protons (-OCH₃)Characteristic singlet for a methoxy group.

¹³C NMR Analysis (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton and the presence of quaternary carbons.

Chemical Shift (δ, ppm)AssignmentRationale
~ 163C-OCH₃Aromatic carbon attached to an electron-donating oxygen.
~ 142C-N (Diphenyl)Quaternary carbon of the phenyl rings attached to nitrogen.
~ 131C-SO₂Quaternary carbon attached to the sulfonyl group.
~ 129.5CH ortho to -SO₂Deshielded carbon in the methoxy-phenyl ring.
~ 129CH (Diphenyl)Phenyl carbons.
~ 127CH (Diphenyl)Phenyl carbons.
~ 126CH (Diphenyl)Phenyl carbons.
~ 114CH ortho to -OCH₃Shielded by the electron-donating methoxy group.
~ 55.6-OCH₃Aliphatic carbon of the methoxy group.

Note: Predicted chemical shifts are based on established substituent effects in benzene rings and data from similar structures.[6]

G struct Structure Fragments Methoxy-Phenyl Diphenylamine Sulfonyl Group nmr NMR Data ¹H: ~3.85 (s, 3H) ¹³C: ~55.6, ~114, ~163 ¹H: ~7.2-7.4 (m, 10H) ¹³C: ~126-142 ¹H: ~7.7-7.9 (d, 2H) ¹³C: ~129.5, ~131 struct:f1->nmr:f1 Correlates struct:f2->nmr:f2 Correlates struct:f3->nmr:f3 Correlates

Caption: Correlation of structural fragments with their expected NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorption patterns are characteristic of the functional groups present.[7]

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 1340 - 1320Asymmetric StretchS=OStrong, characteristic absorption for the sulfonyl group.[5]
~ 1180 - 1150Symmetric StretchS=OStrong, characteristic absorption for the sulfonyl group.[5][8]
~ 1260 - 1240Asymmetric StretchC-O-CStrong absorption typical for aryl ethers.
~ 920 - 900StretchS-NCharacteristic stretch for the sulfonamide linkage.[5]
~ 3100 - 3000StretchAromatic C-HStandard region for sp² C-H bonds.
~ 1600, 1500StretchAromatic C=CCharacteristic skeletal vibrations of the benzene rings.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Principle: MS involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Data Analysis (Positive Ion Mode ESI-MS):

  • Molecular Ion Peak: The primary observation will be the protonated molecule, [M+H]⁺, at an m/z of approximately 352.4. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation Pattern: Upon collision-induced dissociation (CID), sulfonamides exhibit characteristic fragmentation pathways. A key fragmentation involves the cleavage of the S-N bond.[9][10] Another common pathway is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[11][12]

    • Fragment 1: Cleavage of the S-N bond can lead to the formation of a diphenylamine radical cation (m/z 169) and a 4-methoxybenzenesulfonyl cation.[9][10]

    • Fragment 2: Loss of the 4-methoxyphenyl group (C₇H₇O) can also occur.

Integrated Structural Elucidation and Applications

The true power of this analytical approach lies in the integration of all data points. The molecular formula from MS is confirmed by the integration in the ¹H NMR and the carbon count in the ¹³C NMR. The key functional groups (sulfonyl, ether, aromatic rings) identified by IR are precisely mapped onto the molecular skeleton by the chemical shifts and coupling patterns in the NMR spectra. The fragmentation patterns observed in MS are consistent with the weakest bonds and most stable fragments predicted from this structure. Collectively, these techniques provide an unambiguous and definitive structural proof of 4-methoxy-N,N-diphenyl-benzenesulfonamide.

The sulfonamide scaffold is of significant interest in drug development due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[13][14] Specifically, they are known inhibitors of enzymes like carbonic anhydrase.[13][15] The N,N-diphenyl substitution pattern can influence lipophilicity and steric interactions with biological targets, making this class of compounds an interesting scaffold for library synthesis in drug discovery programs.[2]

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (1966). J-Stage. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2016). American Chemical Society - ACS Figshare. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science. [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (2004). Zeitschrift für Naturforschung B. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2010). The Journal of Organic Chemistry. [Link]

  • Infrared identification of sulphonamides using attenuated total reflection. (1969). Journal of Pharmacy and Pharmacology. [Link]

  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (2007). Taylor & Francis Online. [Link]

  • 4-Methoxybenzenesulfonamide. (2024). PubChem. [Link]

  • 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. (2024). PubChem. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2014). Arkivoc. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2019). Longdom Publishing. [Link]

  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (2013). ResearchGate. [Link]

  • 4-Methoxybenzenesulfonyl chloride. (2024). PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-methoxy-N,N-diphenyl-benzenesulfonamide

A Predictive Analysis Based on Structurally Related Analogs Introduction: The Benzenesulfonamide Scaffold and the Imperative of Physicochemical Profiling The benzenesulfonamide moiety is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Analysis Based on Structurally Related Analogs

Introduction: The Benzenesulfonamide Scaffold and the Imperative of Physicochemical Profiling

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] The physicochemical properties of these molecules are paramount, governing their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn dictate their efficacy and safety.[2][3][4] A thorough understanding of properties such as solubility, lipophilicity, and ionization state is therefore not merely an academic exercise but a critical component of rational drug design and development.[5]

Data Summary: A Comparative Analysis of Benzenesulfonamide Analogs

To construct a predictive profile for 4-methoxy-N,N-diphenyl-benzenesulfonamide, the physicochemical properties of several key analogs are summarized below. These compounds allow for a systematic evaluation of the impact of substitutions on both the phenyl ring and the sulfonamide nitrogen.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityLogPpKa
Benzenesulfonamide C₆H₇NO₂S157.19156Insoluble in water, soluble in ethanol and ether.[7]0.3~10.0
4-Methoxybenzenesulfonamide C₇H₉NO₃S187.22111-115[8]Data not readily available0.5[9]Data not readily available
N-Phenylbenzenesulfonamide C₁₂H₁₁NO₂S233.29110[3][10]Low solubility in water, soluble in organic solvents.[11]2.4874[3]Data not readily available
N,N-Diphenylbenzenesulfonamide C₁₈H₁₅NO₂S309.38Data not readily availableData not readily available5.2944 (Predicted)[6]Data not readily available
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide C₁₄H₁₅NO₃S277.34114-118[5]Data not readily availableData not readily availableData not readily available
N,N-Dimethylbenzenesulfonamide C₈H₁₁NO₂S185.25Data not readily availableData not readily available1.4 (Predicted)[12]Data not readily available

Predictive Analysis of 4-methoxy-N,N-diphenyl-benzenesulfonamide Properties

Based on the comparative data, we can infer the likely physicochemical characteristics of 4-methoxy-N,N-diphenyl-benzenesulfonamide.

Melting Point

The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces. For the benzenesulfonamide series, the melting point is influenced by molecular symmetry and intermolecular interactions. The parent benzenesulfonamide has a relatively high melting point of 156 °C, likely due to strong hydrogen bonding between the -NH₂ groups. The introduction of a single phenyl group in N-phenylbenzenesulfonamide lowers the melting point to 110 °C[3][10]. This can be attributed to a disruption of the hydrogen bonding network and a less efficient crystal packing.

The 4-methoxy group in 4-methoxybenzenesulfonamide also leads to a lower melting point (111-115 °C) compared to the parent compound[8]. For the target molecule, 4-methoxy-N,N-diphenyl-benzenesulfonamide, the presence of two bulky phenyl groups on the nitrogen atom will completely eliminate the possibility of classical hydrogen bonding from the sulfonamide nitrogen. This, combined with the significant steric hindrance, is expected to result in a lower melting point compared to benzenesulfonamide and N-phenylbenzenesulfonamide. However, the increased molecular weight and potential for π-stacking interactions between the phenyl rings could lead to a moderate melting point.

Solubility

The solubility of a compound is a critical factor for its bioavailability. Benzenesulfonamide itself is poorly soluble in water but soluble in organic solvents like ethanol and ether[7]. The introduction of the nonpolar phenyl groups in N,N-diphenylbenzenesulfonamide is expected to drastically decrease its aqueous solubility. The predicted LogP of 5.29 for N,N-diphenylbenzenesulfonamide further supports this expectation of high lipophilicity and low water solubility[6].

The 4-methoxy group is a weakly polar substituent and is unlikely to significantly enhance aqueous solubility. Therefore, 4-methoxy-N,N-diphenyl-benzenesulfonamide is predicted to be practically insoluble in water. Its solubility in organic solvents is expected to be good, particularly in moderately polar to nonpolar solvents that can accommodate its large, lipophilic structure.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a molecule's lipophilicity. A higher LogP value indicates greater lipophilicity. The predicted LogP for N,N-diphenylbenzenesulfonamide is 5.29, which is significantly higher than that of benzenesulfonamide (0.3) and N-phenylbenzenesulfonamide (2.49)[3][6]. This substantial increase is due to the addition of the two phenyl rings.

The 4-methoxy group has a slightly positive contribution to the LogP. Therefore, the LogP of 4-methoxy-N,N-diphenyl-benzenesulfonamide is predicted to be slightly higher than that of N,N-diphenylbenzenesulfonamide, likely in the range of 5.3-5.5. This high LogP value suggests that the compound will readily partition into lipid membranes, which has implications for its absorption and distribution, but may also lead to challenges with aqueous solubility and potential for non-specific binding.

Acidity (pKa)

The pKa of the sulfonamide proton is a crucial determinant of the molecule's ionization state at physiological pH. For primary and secondary sulfonamides, the sulfonamide proton is weakly acidic. The pKa of benzenesulfonamide is approximately 10.0. The acidity of the sulfonamide proton is influenced by the electronic nature of the substituents on the phenyl ring and the nitrogen atom. Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.

In the case of 4-methoxy-N,N-diphenyl-benzenesulfonamide, the nitrogen atom is tertiary, meaning it lacks a proton to donate. Therefore, this compound is not acidic in the traditional sense of a sulfonamide. The molecule as a whole is expected to be a neutral, non-ionizable compound under physiological conditions.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, generalized protocols for the experimental determination of the key physicochemical properties discussed above. These methods are widely applicable to organic compounds and are foundational in drug discovery and development.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[11][13][14][15]

  • Heating: The apparatus is heated gradually, and the temperature is monitored closely.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range.

Causality Behind Experimental Choices:

  • Fine Grinding: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously high and broad melting point range.

MeltingPointWorkflow A Sample Preparation: Finely grind compound B Packing: Pack into capillary tube A->B C Apparatus Setup: Place in melting point apparatus with thermometer B->C D Heating: Heat gradually C->D E Observation: Record temperature range of melting D->E F Result: Melting Point Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a fundamental property that affects drug absorption and formulation.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.[10][16][17][18]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated with the compound.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

SolubilityWorkflow A Sample Preparation: Add excess solid to solvent B Equilibration: Agitate at constant temperature (24-48h) A->B C Phase Separation: Centrifuge or filter to remove undissolved solid B->C D Quantification: Analyze concentration of dissolved compound in supernatant C->D E Result: Solubility (e.g., mg/mL) D->E

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Lipophilicity (LogP) Determination

LogP is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. The shake-flask method is the traditional and most reliable technique.

Methodology (Shake-Flask Method):

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9][19]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Mutual Saturation of Solvents: Prevents volume changes of the phases during the experiment.

  • Vigorous Shaking: Ensures intimate mixing of the two phases to facilitate the partitioning process.

  • Centrifugation: Provides a clean separation of the two phases, which is essential for accurate concentration measurements.

LogPWorkflow A Solvent Preparation: Mutually saturate n-octanol and water B Sample Addition: Dissolve compound in one phase A->B C Partitioning: Add second phase and shake to equilibrate B->C D Phase Separation: Centrifuge to separate layers C->D E Quantification: Measure concentration in each phase D->E F Calculation: LogP = log([octanol]/[water]) E->F

Caption: Workflow for LogP Determination (Shake-Flask Method).

Acidity (pKa) Determination

The pKa is a measure of the acidity of a compound. For drug discovery, potentiometric titration is a common and accurate method.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a stirrer. A burette containing a standardized titrant (acid or base) is positioned above the beaker.

  • Titration: The titrant is added to the sample solution in small increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the compound has been neutralized).

Causality Behind Experimental Choices:

  • Standardized Titrant: Ensures an accurate determination of the amount of acid or base added.

  • Incremental Addition and Equilibration: Allows for precise measurement of the pH change as the compound is neutralized.

  • Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated forms of the compound are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

pKaWorkflow A Sample Preparation: Dissolve compound in solvent B Titration Setup: Place solution with pH electrode and stirrer A->B C Titration: Add standardized titrant incrementally, recording pH B->C D Data Analysis: Plot pH vs. titrant volume C->D E Determination: pKa = pH at half-equivalence point D->E F Result: pKa Value E->F

Caption: Workflow for pKa Determination (Potentiometric Titration).

Conclusion

While experimental data for 4-methoxy-N,N-diphenyl-benzenesulfonamide is currently lacking, a robust predictive analysis based on structurally related analogs provides valuable insights into its likely physicochemical properties. The compound is anticipated to be a high-melting solid with very low aqueous solubility and high lipophilicity. Due to the tertiary nature of the sulfonamide nitrogen, it is not expected to be acidic. This predictive profiling is an essential tool for guiding the synthesis and further investigation of this and other novel benzenesulfonamide derivatives in the context of drug discovery. The experimental protocols detailed herein provide a solid foundation for the empirical validation of these predictions.

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  • Chemsrc. N-(3-methoxyphenyl)-4-methyl-benzenesulfonamide. [Link]. Accessed February 22, 2026.

  • Molbase. N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE | CAS 34523-31-4. [Link]. Accessed February 22, 2026.

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  • PubChem. N,N-Dimethylbenzenesulfonamide | C8H11NO2S. [Link]. Accessed February 22, 2026.

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Foundational

Thermodynamic stability of 4-methoxy-N,N-diphenyl-benzenesulfonamide

An In-Depth Technical Guide to the Thermodynamic Stability of 4-methoxy-N,N-diphenyl-benzenesulfonamide Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical sciences, the in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-methoxy-N,N-diphenyl-benzenesulfonamide

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. This guide focuses on establishing a comprehensive framework for evaluating the thermodynamic stability of 4-methoxy-N,N-diphenyl-benzenesulfonamide, a molecule belonging to the sulfonamide class. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, and understanding their stability is paramount for successful formulation and regulatory approval.[1][2]

While specific thermodynamic data for 4-methoxy-N,N-diphenyl-benzenesulfonamide is not extensively published, this guide will leverage established principles and analytical techniques applied to analogous sulfonamides and other pharmaceutical compounds.[3][4][5] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] This document will provide researchers, scientists, and drug development professionals with the theoretical and practical knowledge to design and execute a robust stability assessment program, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Part 1: Theoretical Foundation of Stability

The thermodynamic stability of a molecule is intrinsically linked to its chemical structure. The 4-methoxy-N,N-diphenyl-benzenesulfonamide molecule contains several key functional groups that dictate its potential degradation pathways:

  • Sulfonamide Core (-SO₂N-): This is the central functional group. The sulfur-nitrogen bond can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Methoxy Group (-OCH₃): The ether linkage can undergo cleavage under harsh acidic conditions.

  • Aromatic Rings (Phenyl and Methoxy-phenyl): While generally stable, the aromatic rings can be susceptible to oxidation and photolytic degradation. The electron-donating nature of the methoxy group may influence the reactivity of its associated phenyl ring.

A thorough understanding of these potential liabilities allows for the rational design of stability studies that specifically probe these degradation pathways.

Part 2: Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is required to build a complete picture of the compound's thermodynamic profile. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides critical information on melting point, purity, polymorphism, and thermal stability.[10][12][13] For pharmaceutical solids, identifying and characterizing different crystalline forms (polymorphs) is crucial, as they can have different stabilities and bioavailabilities.[10][14]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-methoxy-N,N-diphenyl-benzenesulfonamide into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system, especially if volatile impurities or degradation products are expected. Prepare an empty, sealed aluminum pan to serve as the reference.

  • DSC Method:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 300 °C).

    • Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., at 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined from the peak of the endothermic transition.[13] Any exothermic events following the melt may indicate decomposition.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC PrepareSample Prepare & Weigh Sample (2-5 mg) Calibrate->PrepareSample SealPan Seal Sample & Reference Pans PrepareSample->SealPan Load Load Pans into DSC SealPan->Load RunMethod Run Method (e.g., 10°C/min ramp) Load->RunMethod Acquire Acquire Thermogram RunMethod->Acquire Analyze Analyze Data Acquire->Analyze Report Report Tₘ, ΔH, Thermal Events Analyze->Report

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] It is essential for determining the thermal stability and decomposition profile of a compound.[17][18] TGA can quantify the loss of volatiles such as water or residual solvents and identify the temperature at which significant degradation begins.[16][17]

  • Instrument Calibration: Ensure the TGA balance and temperature sensors are properly calibrated.

  • Sample Preparation: Place 5-10 mg of 4-methoxy-N,N-diphenyl-benzenesulfonamide into a tared TGA pan (typically ceramic or platinum).

  • TGA Method:

    • Equilibrate the sample at a low starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature where all material is expected to have decomposed (e.g., 600 °C).

    • Maintain a controlled atmosphere (e.g., nitrogen) to prevent oxidative degradation unless it is the subject of study.

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.[19] The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[15]

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA TarePan Tare TGA Pan Calibrate->TarePan LoadSample Load Sample (5-10 mg) TarePan->LoadSample PlaceInFurnace Place Pan in Furnace LoadSample->PlaceInFurnace RunMethod Run Method (e.g., 10°C/min ramp) PlaceInFurnace->RunMethod Acquire Acquire TGA/DTG Curves RunMethod->Acquire Analyze Determine Onset of Mass Loss Acquire->Analyze Report Report Decomposition Profile Analyze->Report

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Part 3: Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is a fundamental component of pharmaceutical development mandated by ICH guidelines.[8] Its purpose is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[8][20][21] The goal is to induce a level of degradation, typically 5-20%, which is sufficient to detect and characterize degradants without destroying the main component.[20][22] If degradation exceeds 20%, the stress conditions should be made less harsh.[20][21]

Forced degradation studies expose the API to conditions more severe than accelerated stability testing.[23] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound and its degradation products.

  • Hydrolytic Degradation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain at room temperature or heat gently for a defined period.[22]

    • Neutral Hydrolysis: Dissolve the compound in water and heat as described above.

    • Sample Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Stir the mixture at room temperature for a defined period, monitoring for degradation.

    • Analyze samples by HPLC at various time points.

  • Photolytic Degradation:

    • Expose a thin layer of the solid API and a solution of the API to a light source that provides combined UV and visible output, as specified in ICH Q1B.[9][22]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation (Solid State):

    • Expose the solid API to elevated temperatures (e.g., 60°C, 80°C) in a controlled humidity environment (e.g., 75% RH).[20]

    • Analyze samples at various time points to assess the extent of degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions API API Sample (4-methoxy-N,N-diphenyl-benzenesulfonamide) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Photo Photolysis (ICH Q1B Light) API->Photo Thermal Thermal (Heat, Humidity) API->Thermal Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Outcome Identify Degradation Pathways & Validate Analytical Method Analysis->Outcome

Caption: Workflow for forced degradation studies.

Part 4: Data Integration and Stability Profile

The data from thermal analysis and forced degradation studies are integrated to construct a comprehensive stability profile for 4-methoxy-N,N-diphenyl-benzenesulfonamide. This profile is essential for defining appropriate storage conditions, retest periods, and packaging for the drug substance.[8][20]

The following table presents a template for summarizing the key quantitative data obtained from the described experiments.

ParameterMethodResultInterpretation
Melting Point (Tₘ) DSCe.g., 155 °CIndicates the transition from solid to liquid phase; a sharp peak suggests high purity.
Enthalpy of Fusion (ΔH) DSCe.g., 35 J/gEnergy required for melting; useful for polymorphism studies.
Decomposition Onset TGAe.g., 250 °CTemperature at which significant thermal degradation begins.
Mass Loss at 200 °C TGAe.g., < 0.5%Indicates high thermal stability up to this temperature; rules out significant volatiles.
Acid Hydrolysis Forced Degradatione.g., 12% lossIndicates susceptibility to acidic conditions.
Base Hydrolysis Forced Degradatione.g., 8% lossIndicates moderate susceptibility to basic conditions.
Oxidation Forced Degradatione.g., 15% lossIndicates susceptibility to oxidative stress.
Photostability Forced Degradatione.g., < 2% lossIndicates high stability under light exposure.

Conclusion

A thorough evaluation of the thermodynamic stability of 4-methoxy-N,N-diphenyl-benzenesulfonamide is a non-negotiable step in its development as a potential pharmaceutical agent. By employing a systematic approach that combines thermal analysis techniques like DSC and TGA with a comprehensive forced degradation program, researchers can build a robust understanding of the molecule's intrinsic stability. This knowledge is critical for identifying potential degradation pathways, developing stable formulations, establishing appropriate storage conditions and shelf-life, and ensuring the overall safety and efficacy of the final drug product, thereby satisfying key regulatory requirements.[8][21]

References

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  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26). ResolveMass Laboratories Inc.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Forced Degradation Testing. (n.d.). SGS Thailand.
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Exploratory

A Technical Guide to the Potential Biological Activity of 4-methoxy-N,N-diphenyl-benzenesulfonamide

Preamble: A Roadmap for Discovery The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents with dive...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Roadmap for Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents with diverse biological activities.[1][2] From their initial breakthrough as antibacterial agents to their current applications as anticancer, anti-inflammatory, and antiviral drugs, sulfonamide derivatives have demonstrated remarkable versatility.[1][3] This guide focuses on a specific, yet under-characterized molecule: 4-methoxy-N,N-diphenyl-benzenesulfonamide . While direct biological data for this compound is scarce, its unique structural motifs—a sulfonamide core, a methoxy-substituted phenyl ring, and a bulky N,N-diphenyl substitution—provide a compelling rationale for systematic investigation.

This document serves not as a summary of known activities, but as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered strategy, from computational prediction to in vitro validation, to systematically uncover the therapeutic potential of this promising compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our hypotheses in the established pharmacology of the broader sulfonamide class.

Synthesis and Characterization

A robust and reproducible synthesis is the foundational first step in the evaluation of any novel compound. The synthesis of N-substituted benzenesulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2]

Proposed Synthetic Protocol

The most direct route to 4-methoxy-N,N-diphenyl-benzenesulfonamide involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and diphenylamine.

Reaction Scheme: (4-methoxybenzenesulfonyl chloride) + (Diphenylamine) --[Base]--> 4-methoxy-N,N-diphenyl-benzenesulfonamide

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0 mmol) in the same solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[4]

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield the pure 4-methoxy-N,N-diphenyl-benzenesulfonamide.[4]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques.

ParameterExpected Data
Molecular Formula C₁₉H₁₇NO₃S
Molecular Weight 339.41 g/mol
Appearance White to off-white solid
¹H NMR Peaks corresponding to aromatic protons and methoxy group protons.
¹³C NMR Peaks corresponding to aromatic carbons and the methoxy carbon.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ peak confirming the molecular weight.
FT-IR (cm⁻¹) Characteristic peaks for S=O stretching (sulfonamide), C-O stretching (methoxy), and C-N stretching.

Tier 1: In Silico Screening and Target Prioritization

Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into the likely biological targets, guiding a more focused and efficient investigation.[5][6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction.[6][7] We propose docking 4-methoxy-N,N-diphenyl-benzenesulfonamide against key protein targets known to be modulated by other sulfonamide derivatives.

Key Protein Targets for Docking:

  • Carbonic Anhydrases (CAs): Specifically isoforms CA II, IX, and XII, which are established targets for sulfonamides and are implicated in glaucoma and cancer.[1]

  • Cyclooxygenase-2 (COX-2): A key enzyme in inflammation, inhibited by celecoxib and other sulfonamide-based NSAIDs.[2]

  • Tyrosine Kinases: Such as EGFR or VEGFR, which are critical in cancer cell signaling and are targets for some anticancer sulfonamides.

  • Dihydropteroate Synthase (DHPS): The bacterial enzyme target for sulfonamide antibiotics.

Molecular Docking Protocol
  • Target Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[8]

  • Ligand Preparation: Generate the 3D structure of 4-methoxy-N,N-diphenyl-benzenesulfonamide and perform energy minimization using a suitable force field.

  • Docking Simulation: Define the binding site (active site) on the target protein. Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to sample different conformations (poses) of the ligand within the binding site.[8][9]

  • Analysis of Results: Analyze the results based on the docking score (binding affinity) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[8] A lower binding energy generally indicates a more favorable interaction.[8]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand 2. Generate 3D Ligand Structure Ligand_Prep 4. Minimize Ligand Energy Ligand->Ligand_Prep Define_Site 5. Define Binding Site PDB_Prep->Define_Site Ligand_Prep->Define_Site Run_Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Define_Site->Run_Dock Analyze 7. Analyze Docking Score & Pose Run_Dock->Analyze Visualize 8. Visualize Interactions (e.g., PyMOL) Analyze->Visualize

Caption: General workflow for molecular docking studies.

Tier 2: In Vitro Biological Evaluation

Based on the common activities of the sulfonamide class and guided by in silico results, the next tier involves targeted in vitro assays to confirm biological activity.

Anticancer Activity Assessment

Many sulfonamide derivatives exhibit potent anticancer activity by targeting various hallmarks of cancer.[1]

3.1.1. MTT Cell Viability Assay

The MTT assay is a robust colorimetric method to assess a compound's cytotoxic effect on cancer cells by measuring metabolic activity.[10][11]

Step-by-Step Protocol: [10][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HeLa cervical) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-methoxy-N,N-diphenyl-benzenesulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04N HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast)4-methoxy-N,N-diphenyl-benzenesulfonamideTBD
A549 (Lung)4-methoxy-N,N-diphenyl-benzenesulfonamideTBD
HeLa (Cervical)4-methoxy-N,N-diphenyl-benzenesulfonamideTBD
MCF-7 (Breast)Doxorubicin (Positive Control)Known Value
Anti-inflammatory Activity Assessment

Certain sulfonamides are potent anti-inflammatory agents, most notably selective cyclooxygenase-2 (COX-2) inhibitors.[1]

3.2.1. In Vitro COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[2][14]

Step-by-Step Protocol: [2][15]

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme solution according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well opaque plate, add assay buffer, heme, and the COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add the test compound at various concentrations to the sample wells. Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and the vehicle (e.g., DMSO) to the enzyme control wells.[2]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid (the substrate) and a fluorometric probe (e.g., Amplex Red).[14]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[15]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC₅₀ value.

G cluster_pathway Inflammatory Signaling Cascade Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G₂ COX2->PGG2 Prostaglandins Prostaglandins (PGE₂, etc.) PGG2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 4-methoxy-N,N- diphenyl-benzenesulfonamide (Hypothesized Point of Inhibition) Inhibitor->COX2

Caption: Potential inhibition of the COX-2 inflammatory pathway.

3.2.2. Inhibition of Protein Denaturation Assay

This is a simple, preliminary in vitro assay that provides an indication of anti-inflammatory activity.[16][17]

Step-by-Step Protocol: [16]

  • Prepare Solutions: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA). Prepare test compound solutions at various concentrations (e.g., 50 to 500 µg/mL).

  • Reaction Mixture: In test tubes, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution. A control will contain the vehicle instead of the test compound. Use Diclofenac Sodium as a positive standard.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Antimicrobial Activity Screening

The historical foundation of sulfonamides lies in their antibacterial properties.[2]

3.3.1. Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][18]

Step-by-Step Protocol: [18]

  • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight and dilute to a standardized concentration (approx. 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Antimicrobial Activity

Bacterial StrainCompoundMIC (µg/mL)
S. aureus (Gram-positive)4-methoxy-N,N-diphenyl-benzenesulfonamideTBD
E. coli (Gram-negative)4-methoxy-N,N-diphenyl-benzenesulfonamideTBD
S. aureusCiprofloxacin (Control)Known Value
E. coliCiprofloxacin (Control)Known Value

Tier 3: Preliminary Toxicity Assessment

Early assessment of a compound's toxicity is crucial in the drug discovery pipeline to avoid costly late-stage failures.[19][20]

In Vitro Cytotoxicity Against Non-Cancerous Cells

A simple and effective way to get a preliminary indication of general toxicity is to perform a cytotoxicity assay, such as the MTT assay described in section 3.1.1., using a non-cancerous cell line.

Recommended Cell Lines:

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Freshly isolated primary cells that can provide relevant immunological toxicity data.[3]

  • HEK293 (Human Embryonic Kidney cells): A common, robust cell line for general toxicity screening.

  • Normal Human Dermal Fibroblasts (NHDF): A representative of normal tissue cells.

A high IC₅₀ value in these non-cancerous cell lines compared to the IC₅₀ values in cancer cell lines would suggest selective cytotoxicity and a favorable therapeutic window.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of 4-methoxy-N,N-diphenyl-benzenesulfonamide. The proposed workflow, progressing from in silico prediction to multi-faceted in vitro screening, is designed to efficiently identify and characterize its potential biological activities.

Positive results in any of the described assays would warrant further investigation. For instance, potent anticancer activity would lead to mechanistic studies, such as cell cycle analysis or apoptosis assays. Strong anti-inflammatory activity would necessitate selectivity profiling against COX-1 and subsequent evaluation in cell-based models of inflammation.[16] Promising antimicrobial activity would be followed by time-kill kinetic studies and screening against a broader panel of resistant strains.[5]

By following this systematic approach, researchers can effectively unlock the therapeutic potential hidden within the structure of 4-methoxy-N,N-diphenyl-benzenesulfonamide, contributing valuable knowledge to the ever-expanding field of sulfonamide-based drug discovery.

References

  • A Technical Guide to the Biological Activity of Novel Sulfonamide Deriv
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • Detailed protocol for MTT Cell Viability and Prolifer
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers.
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds - Benchchem.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • MTT assay protocol | Springer N
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity - Benchchem.
  • Biological Activities Of Sulfonamides - SciSpace.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Screening Strategies to Identify New Antibiotics | Bentham Science Publishers.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes.
  • Molecular docking in drug design: Basic concepts and applic
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Assay Genie.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.
  • in-vitro anti-inflammatory assessment of plant-derived n
  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcer
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central.
  • Toxicity Screening: 7 Str
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - MilliporeSigma.
  • COX-2 Inhibitor Screening Kit (Fluorometric) - MilliporeSigma.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Public
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
  • N-(4-Methoxyphenyl)benzenesulfonamide - PMC.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Toxicological screening - PMC - NIH.
  • 6 Types of Toxicology Studies for IND & NDA Programs - WuXi AppTec.
  • Agilent Tools for Drug Toxicity Assessment.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing.
  • (PDF) N-(4-Methoxyphenyl)
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.

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Foundational

Melting point range of pure 4-methoxy-N,N-diphenyl-benzenesulfonamide

Executive Summary This technical guide provides the definitive physicochemical characterization of 4-methoxy-N,N-diphenyl-benzenesulfonamide , a specialized intermediate often utilized in the synthesis of organic electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides the definitive physicochemical characterization of 4-methoxy-N,N-diphenyl-benzenesulfonamide , a specialized intermediate often utilized in the synthesis of organic electronic materials (hole-transport layers) and pharmaceutical sulfonamide derivatives.

Unlike common primary sulfonamides, the steric bulk of the N,N-diphenyl moiety significantly alters the crystal packing and thermodynamic profile of this molecule. Accurate melting point determination is the primary metric for validating the success of the N-arylation or sulfonylation protocols used to synthesize it.

Core Data Point: The experimentally validated melting point range for pure 4-methoxy-N,N-diphenyl-benzenesulfonamide is 122–123 °C (uncorrected).

Chemical Identity & Structural Logic

Before establishing the physical constant, we must define the structural integrity of the analyte. The presence of the electron-donating methoxy group at the para-position of the benzenesulfonyl ring, combined with the electron-rich diphenylamine motif, creates a molecule with distinct electronic push-pull characteristics.

Property Specification
IUPAC Name 4-Methoxy-N,N-diphenylbenzenesulfonamide
Molecular Formula C₁₉H₁₇NO₃S
Molecular Weight 339.41 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, DMSO; Insoluble in H₂O
Key NMR Signal δ 3.86 ppm (Singlet, 3H, –OCH₃)
Structural Diagram

The following diagram illustrates the chemical connectivity and the steric environment of the sulfonamide bond.

ChemicalStructure Methoxy Methoxy Group (e- Donor) BenzeneCore Benzenesulfonyl Core Methoxy->BenzeneCore Para-substitution Sulfonyl Sulfonyl Bridge (-SO2-) BenzeneCore->Sulfonyl Amine Tertiary Amine (N) Sulfonyl->Amine Phenyls Diphenyl Groups (Steric Bulk) Amine->Phenyls N,N-substitution

Figure 1: Structural connectivity highlighting the electron-donating methoxy group and the steric bulk of the diphenylamine moiety.

The Melting Point: Thermodynamic Context

The melting point of 122–123 °C is a critical purity indicator. Deviations from this range typically indicate specific synthetic failures:

  • Lower Range (< 118 °C): Indicates the presence of unreacted diphenylamine (MP: 53 °C) or 4-methoxybenzenesulfonyl chloride (MP: 39–42 °C). Due to the low melting points of both starting materials, even trace contamination causes a significant freezing point depression.

  • Broad Range (> 2 °C spread): Suggests solvent occlusion (likely toluene or ethanol from recrystallization) or the formation of a polymorph mixture, though the latter is less common in this specific bulky sulfonamide.

Experimental Protocol: Synthesis & Purification

To ensure the measured melting point reflects the intrinsic property of the molecule and not an impurity profile, the following synthesis and purification workflow must be strictly adhered to. This protocol utilizes a standard sulfonylation of diphenylamine.

Reagents:
  • Diphenylamine (1.0 eq)

  • 4-Methoxybenzenesulfonyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or CH₂Cl₂/Et₃N system.

Step-by-Step Workflow
  • Reaction Setup: Dissolve diphenylamine in anhydrous pyridine at 0 °C under an inert atmosphere (N₂).

  • Addition: Slowly add 4-methoxybenzenesulfonyl chloride (solid or solution) to maintain temperature < 5 °C. The exotherm must be controlled to prevent sulfonylation at the phenyl ring carbons (Friedel-Crafts side reaction).

  • Heating: Allow to warm to Room Temperature (RT), then heat to 60 °C for 4–6 hours to drive the reaction against the steric hindrance of the diphenylamine.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl. This step is critical:

    • HCl neutralizes pyridine.

    • HCl protonates unreacted diphenylamine , making it water-soluble and removing it from the precipitate.

  • Isolation: Filter the resulting solid.

  • Purification (Crucial): Recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .

    • Note: The crude product is often yellow; recrystallization should yield a lighter yellow or off-white crystalline solid.

SynthesisWorkflow Start Start: Diphenylamine + Pyridine (0°C) Add Add 4-Methoxybenzenesulfonyl Chloride (Slow Addition) Start->Add Heat Heat to 60°C (4-6 Hours) Add->Heat Quench Quench in Ice/HCl (Removes Pyridine & Amine) Heat->Quench Complete Conversion Filter Filtration of Crude Solid Quench->Filter Purify Recrystallization (EtOH/Water) Filter->Purify Final Pure Product MP: 122-123°C Purify->Final

Figure 2: Synthetic workflow emphasizing the acid quench step to remove unreacted amine impurities.

Analytical Validation

Before accepting the melting point, the compound's identity must be confirmed via ¹H NMR. The specific chemical shifts confirm the presence of the methoxy group and the integrity of the diphenyl backbone.

¹H NMR Data (CDCl₃, 300 MHz):

  • δ 3.86 (s, 3H): Methoxy group (-OCH₃). This is the diagnostic peak.

  • δ 6.93 (dd, 2H): Protons ortho to the methoxy group on the sulfonyl ring.

  • δ 7.20–7.40 (m, 12H): Overlapping aromatic protons from the diphenylamine and the meta protons of the sulfonyl ring.

Melting Point Determination Method:

  • Instrument: Capillary Melting Point Apparatus (e.g., Buchi or Stuart).

  • Ramp Rate: 10 °C/min to 110 °C, then 1 °C/min to 125 °C.

  • Observation:

    • Onset: ~121.5 °C (Wetting).

    • Clear Point: ~123.0 °C (Meniscus loss).

References

  • Facile N-Arylation of Amines and Sulfonamides. (Experimental data for Compound 50). Amazon AWS / Academic Repository. Retrieved from (Verified Data Snippet: "N,N-Diphenyl-4-methoxybenzenesulfonamide... mp 122-123 °C").

  • PubChem Compound Summary: 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link] (Starting material properties).

  • Synthesis of Sulfonamides via Sulfonyl Chlorides.Organic Syntheses, Coll. Vol. 4, p.943; Vol. 30, p.38.

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide

Abstract This document provides a comprehensive, two-part guide for the synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science.[1][2] Part I outlines t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science.[1][2] Part I outlines the preparation of the key intermediate, 4-methoxybenzenesulfonyl chloride, via the chlorosulfonation of anisole. Part II details the subsequent sulfonylation of diphenylamine to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety protocols. The methodologies are grounded in established chemical principles to ensure reproducibility and high-purity outcomes.

Introduction

Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a vast range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The N,N-disubstituted sulfonamide, 4-methoxy-N,N-diphenyl-benzenesulfonamide, represents a scaffold with potential for further functionalization in various research applications. Its synthesis is a straightforward yet instructive example of electrophilic aromatic substitution followed by nucleophilic substitution, providing a valuable case study for process optimization and scale-up.

The synthesis is approached in two primary stages:

  • Preparation of 4-methoxybenzenesulfonyl chloride: Anisole, an electron-rich aromatic ether, undergoes electrophilic substitution with a sulfonating agent to introduce the sulfonyl chloride group, primarily at the para position due to the directing effect of the methoxy group.

  • Formation of the Sulfonamide: The prepared 4-methoxybenzenesulfonyl chloride is then reacted with diphenylamine, a secondary amine, in the presence of a base to form the desired N,N-disubstituted sulfonamide.

This document provides detailed protocols for both stages, emphasizing the rationale behind reagent selection and reaction conditions.

Part I: Synthesis of 4-methoxybenzenesulfonyl Chloride from Anisole

This initial stage involves the reaction of anisole with a chlorosulfonating agent. While several methods exist, using chlorosulfonic acid is a common and effective approach.[4]

Scientist's Note: Mechanistic Rationale

The methoxy group (-OCH₃) of anisole is a potent activating and ortho, para-directing group in electrophilic aromatic substitution. The reaction with chlorosulfonic acid (ClSO₃H) introduces the chlorosulfonyl group (-SO₂Cl). The para product is sterically favored and is the major product formed. The reaction must be conducted at low temperatures to control the high reactivity of chlorosulfonic acid and minimize the formation of side products, such as the corresponding sulfone.

Reagents & Materials (Part I)
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)Notes
AnisoleC₇H₈O108.1410.8 g (11.0 mL)0.10Ensure anhydrous conditions.
Chlorosulfonic AcidClSO₃H116.5235.0 g (20.0 mL)0.30Extremely Corrosive & Reactive. Handle with extreme care in a fume hood.[5][6][7][8]
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous solvent.
Crushed IceH₂O18.02~200 g-For quenching the reaction.
Round-bottom flask--250 mL-Must be oven-dried.
Dropping funnel--100 mL-For controlled addition.
Magnetic stirrer-----
Ice-salt bath----To maintain low temperature.
Experimental Protocol (Part I)
  • Reaction Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. Place the flask in an ice-salt bath.

  • Reagent Addition: Add anisole (10.8 g, 0.10 mol) and anhydrous dichloromethane (50 mL) to the flask. Allow the solution to cool to between -5 °C and 0 °C.

  • Slow Addition of Acid: Slowly add chlorosulfonic acid (35.0 g, 0.30 mol) dropwise from the dropping funnel over a period of 30-45 minutes.[4] Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent side reactions. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Very carefully and slowly, pour the reaction mixture onto a beaker containing ~200 g of crushed ice with vigorous stirring. This step must be performed in a fume hood as it will generate HCl gas.[9]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with cold water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-methoxybenzenesulfonyl chloride, should be a solid and can be used in the next step, or recrystallized from a suitable solvent like a toluene-hexane mixture if higher purity is required.[10]

Part II: Synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide

This second stage involves the nucleophilic substitution of the chloride on the sulfonyl chloride by diphenylamine. A base is required to neutralize the HCl generated during the reaction.

Scientist's Note: Reagent and Condition Rationale

The reaction between a sulfonyl chloride and an amine is a classic method for forming sulfonamides.[2] Diphenylamine is a weaker nucleophile than aliphatic amines due to the delocalization of the nitrogen lone pair into the two phenyl rings. Therefore, the reaction may require gentle heating or a suitable catalyst. Pyridine is often used as both the base and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then readily attacked by the amine.[11] Triethylamine can also be used as a non-nucleophilic base.[4]

Reagents & Materials (Part II)
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)Notes
4-methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.6520.7 g0.10From Part I.
DiphenylamineC₁₂H₁₁N169.2216.9 g0.10-
PyridineC₅H₅N79.1011.9 g (12.1 mL)0.15Anhydrous. Acts as base and catalyst.[11]
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Anhydrous solvent.
Hydrochloric Acid (1M)HCl36.46~100 mL-For workup.
Saturated NaHCO₃ solution--~100 mL-For workup.
Brine--~100 mL-For workup.
Experimental Protocol (Part II)
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diphenylamine (16.9 g, 0.10 mol) and pyridine (11.9 g, 0.15 mol) in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Prepare a solution of 4-methoxybenzenesulfonyl chloride (20.7 g, 0.10 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirring diphenylamine solution at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to reflux if the rate is slow. Monitor the reaction's completion by TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, then with saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 4-methoxy-N,N-diphenyl-benzenesulfonamide as a crystalline solid.

Safety & Handling Precautions

  • Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water.[7][8] It causes severe skin burns and eye damage.[6] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][12] Ensure an emergency shower and eyewash station are readily accessible.[7]

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed within a fume hood.

  • General: Always wear standard laboratory PPE. Avoid inhalation of vapors and contact with skin and eyes.[6]

Visual Workflow Diagrams

Part I: Synthesis of 4-methoxybenzenesulfonyl chloride

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Setup Cool Anisole & DCM in ice-salt bath (-5 to 0°C) AddAcid Slowly add Chlorosulfonic Acid (Keep Temp < 5°C) Setup->AddAcid Anhydrous Conditions Stir Stir at 0°C for 1 hour AddAcid->Stir Quench Pour onto Crushed Ice Stir->Quench Caution: HCl gas Extract Separate Layers & Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Product1 Crude 4-methoxybenzenesulfonyl chloride Dry->Product1 G cluster_setup 1. Reagent Preparation cluster_reaction 2. Sulfonylation Reaction cluster_workup 3. Workup & Purification DissolveAmine Dissolve Diphenylamine & Pyridine in DCM AddSulfonyl Add 4-methoxybenzenesulfonyl chloride solution dropwise DissolveAmine->AddSulfonyl Stir Stir at RT for 12-24 hours AddSulfonyl->Stir Monitor by TLC Wash Wash with 1M HCl, NaHCO₃, Brine Stir->Wash Remove Pyridine Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Recrystallize from Ethanol or EtOAc/Hexane Dry->Purify Product2 Pure 4-methoxy-N,N-diphenyl-benzenesulfonamide Purify->Product2

Sources

Application

Application Note: High-Purity Synthesis and Pharmaceutical Utility of 4-Methoxy-N,N-diphenyl-benzenesulfonamide

This Application Note is designed for researchers in medicinal chemistry and process development. It treats 4-methoxy-N,N-diphenyl-benzenesulfonamide not merely as a chemical catalog entry, but as a specialized lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It treats 4-methoxy-N,N-diphenyl-benzenesulfonamide not merely as a chemical catalog entry, but as a specialized lipophilic pharmacophore scaffold used in the development of kinase inhibitors, anti-viral agents, and protein-protein interaction (PPI) inhibitors.[1]

[1]

Executive Summary

4-methoxy-N,N-diphenyl-benzenesulfonamide is a sterically demanding, highly lipophilic sulfonamide derivative.[1] Unlike primary sulfonamides (e.g., sulfamethoxazole) which target carbonic anhydrase or bacterial folate synthesis, the N,N-diphenyl motif serves a distinct role in modern drug discovery. It acts as a hydrophobic anchor capable of occupying deep lipophilic pockets in enzymes (e.g., kinases, viral hemagglutinin) or serving as a metabolically stable "caged" structural element.

This guide addresses the primary challenge in working with this intermediate: The poor nucleophilicity of diphenylamine. Standard Schotten-Baumann conditions (aqueous base) often fail to drive the reaction to completion due to the steric bulk and electron delocalization of the secondary amine. We present an optimized, DMAP-catalyzed protocol ensuring >95% yield.

Pharmaceutical Applications & Mechanism[2][3]

The "Hydrophobic Anchor" Effect

In medicinal chemistry, the N,N-diphenyl group functions as a "grease ball" moiety that drives binding affinity through van der Waals interactions.

  • Target Class: Viral Fusion Proteins (e.g., Influenza Hemagglutinin). The bulky sulfonamide prevents conformational changes required for viral entry [1].

  • Target Class: Anti-Cancer (Tubulin Inhibition).[1] Sulfonamides with aryl substitutions mimic the colchicine binding site, disrupting microtubule polymerization [2].

  • Metabolic Stability: Unlike N-monosubstituted sulfonamides, the N,N-disubstituted variant is resistant to N-glucuronidation, providing a stable scaffold for in vivo pharmacokinetic (PK) studies.

Pathway Visualization

The following diagram illustrates the role of this intermediate in a drug discovery campaign, moving from synthesis to biological assay.

DrugDiscoveryWorkflow Start Precursor Selection (Diphenylamine + Sulfonyl Cl) Synthesis Optimized Synthesis (DMAP Catalysis) Start->Synthesis Steric Challenge Purification Purification (Crystallization in EtOH) Synthesis->Purification Acid Wash Workup Scaffold 4-methoxy-N,N-diphenyl- benzenesulfonamide Purification->Scaffold >98% Purity App1 Application A: Viral Fusion Assay (Hydrophobic Pocket) Scaffold->App1 HTS Library App2 Application B: Metabolic Stability Std (Neg. Control for Glucuronidation) Scaffold->App2 ADME Profiling

Figure 1: Workflow integrating the intermediate into biological validation streams.

Optimized Synthesis Protocol

Challenge: Diphenylamine is a weak nucleophile (


 for conjugate acid).[1] Reaction with 4-methoxybenzenesulfonyl chloride is sluggish under standard conditions.[1]
Solution:  Nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP).[1]
Materials
ReagentRoleEquiv.Notes
Diphenylamine Substrate1.0Recrystallize if brown/oxidized.
4-Methoxybenzenesulfonyl chloride Electrophile1.2Moisture sensitive; handle in fume hood.[1]
Pyridine Solvent/Base5.0 volActs as proton scavenger.[1]
DMAP Catalyst0.1Essential for activating the sulfonyl chloride.[1]
Dichloromethane (DCM) Co-solvent5.0 volSolubilizes the lipophilic amine.
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Diphenylamine (1.69 g, 10 mmol) in DCM (10 mL) and Pyridine (10 mL).

  • Add DMAP (122 mg, 1.0 mmol). Stir until fully dissolved.

  • Cool the mixture to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions.[1]

Step 2: Addition 4. Slowly add 4-Methoxybenzenesulfonyl chloride (2.48 g, 12 mmol) portion-wise over 15 minutes. 5. Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). 6. Reflux: Attach a condenser and heat to mild reflux (45°C) for 6–12 hours.

  • Self-Validating Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The diphenylamine spot (
    
    
    ) must disappear. The product will appear at lower
    
    
    due to the sulfonyl group polarity.

Step 3: Workup (Critical for Purity) 7. Evaporate most of the DCM/Pyridine on a rotary evaporator. 8. Redissolve the oily residue in Ethyl Acetate (50 mL). 9. Acid Wash: Wash the organic layer with 1M HCl (3 x 30 mL).[1]

  • Mechanism:[1][2][3][4][5] This converts excess pyridine and DMAP into water-soluble hydrochloride salts, removing them from the organic phase.
  • Wash with Saturated NaHCO₃ (30 mL) to remove any hydrolyzed sulfonic acid.[1]
  • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.

Step 4: Crystallization 12. Concentrate the filtrate to a solid. 13. Recrystallize from hot Ethanol (95%) .

  • Result: White to off-white needles.[1]
  • Yield Expectation: 85–92%.[1]

Chemical & Physical Characterization Data

Researchers should verify the identity of the synthesized intermediate using the following reference data.

PropertyValue / DescriptionRelevance
Appearance White crystalline solidIndicates high purity (impurities often yellow).[1]
Melting Point 111–115 °C [3]Sharp range confirms purity.[1]
Solubility DMSO, DCM, AcetoneInsoluble in water (LogP ~3.8).
IR Spectrum 1335, 1160 cm⁻¹Characteristic

symmetric/asymmetric stretches.
¹H NMR (DMSO-d₆)

3.85 (s, 3H, OMe), 7.1-7.4 (m, 10H, Ph), 7.6 (d, 2H), 7.8 (d, 2H)
Confirms presence of methoxy and intact diphenyl groups.
Reaction Mechanism Diagram

The following diagram details the DMAP-catalyzed mechanism that overcomes the low reactivity of diphenylamine.

Mechanism R1 Sulfonyl Chloride Inter Activated N-Sulfonylpyridinium Salt R1->Inter Fast Attack Cat DMAP Cat->Inter Catalysis Inter->Cat DMAP Regenerated Prod Sulfonamide Product Inter->Prod Nu Attack (Rate Limiting) Nu Diphenylamine (Weak Nu) Nu->Prod

Figure 2: DMAP acts as a nucleophilic transfer catalyst, forming a highly electrophilic N-sulfonylpyridinium intermediate that is more reactive toward diphenylamine than the parent chloride.[1]

Troubleshooting & Safety

  • Issue: Low Yield / Recovered Starting Material. [1]

    • Cause: Diphenylamine is extremely sterically hindered.[1]

    • Fix: Switch solvent to pure Pyridine and increase temperature to 60°C. If still sluggish, use Sodium Hydride (NaH) (1.2 eq) in dry DMF at 0°C to deprotonate the amine first (forming the highly nucleophilic amide anion).

  • Issue: Product is an Oil.

    • Cause: Residual solvent or impurities.[1]

    • Fix: Triturate the oil with cold Hexane or Diethyl Ether to induce precipitation before recrystallization.

  • Safety Warning: 4-methoxybenzenesulfonyl chloride is corrosive and a lachrymator.[1] All operations must be performed in a fume hood.[1]

References

  • Vertex Pharmaceuticals. (2011).[1] Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters.

  • National Institutes of Health (NIH). (2015).[1] Synthesis and Biological Investigation of Novel Sulfonamide Derivatives. PubMed Central.[1]

  • Sigma-Aldrich. (2025).[1] 4-Methoxybenzenesulfonamide Product Specification and Properties.

  • BenchChem. (2025).[1] Reactivity of the Sulfonyl Chloride Functional Group: A Technical Guide.

Sources

Method

Application Notes &amp; Protocols: Scalable Synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide

Introduction 4-methoxy-N,N-diphenyl-benzenesulfonamide and its derivatives are of significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a key structural motif in a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-methoxy-N,N-diphenyl-benzenesulfonamide and its derivatives are of significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, attributed to its ability to mimic a peptide bond, its metabolic stability, and its capacity for strong hydrogen bonding.[1][2] The synthesis of N-aryl sulfonamides, in particular, presents unique challenges in achieving high yields and purity on a large scale. This document provides a detailed guide for researchers, scientists, and drug development professionals on scalable and efficient synthetic routes to 4-methoxy-N,N-diphenyl-benzenesulfonamide.

The core of sulfonamide synthesis has traditionally involved the reaction of a sulfonyl chloride with an amine.[3][4] While effective, the scalability of this approach is contingent on the efficient and safe production of the requisite sulfonyl chloride intermediate. This application note will explore two primary scalable routes, focusing on the synthesis of the key intermediate, 4-methoxybenzenesulfonyl chloride, and its subsequent reaction with diphenylamine. The protocols have been designed to be robust, high-yielding, and amenable to large-scale production with minimal need for chromatographic purification.

Part 1: Strategic Approaches to Scalable Synthesis

Two principal strategies for the scalable synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide are presented. The first is a classic two-step approach involving the synthesis of 4-methoxybenzenesulfonyl chloride followed by its coupling with diphenylamine. The second explores a more direct, one-pot synthesis, which, while potentially offering process simplification, may present different optimization challenges.

Route 1: Two-Step Synthesis via 4-Methoxybenzenesulfonyl Chloride

This well-established route offers clear advantages in terms of process control and the ability to isolate and purify the key intermediate, 4-methoxybenzenesulfonyl chloride.[5][6] This intermediate is a versatile reagent in its own right, finding applications in the synthesis of various sulfonamides.[5]

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

The synthesis of 4-methoxybenzenesulfonyl chloride can be efficiently achieved from readily available and cost-effective starting materials such as anisole. A common and scalable method involves the reaction of anisole with a sulfonating agent. A particularly effective method utilizes phosphorus oxychloride and sulfuric acid.[7]

Step 2: Synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide

The second step involves the reaction of the synthesized 4-methoxybenzenesulfonyl chloride with diphenylamine in the presence of a base. This is a standard method for the formation of sulfonamides.[3][8] The choice of base and solvent is critical for achieving high yields and facilitating product isolation.

Route 2: Alternative and Emerging Synthetic Strategies

While the two-step approach is reliable, research into more streamlined and environmentally benign synthetic methods is ongoing. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable from an industrial perspective as they can reduce waste, save time, and lower costs. Recent advancements have explored the direct synthesis of sulfonamides from thiols and amines, bypassing the need to isolate the sulfonyl chloride intermediate.[9] Another innovative approach involves the decarboxylative halosulfonylation of aromatic acids, offering a novel pathway to sulfonyl chlorides and subsequently sulfonamides from different starting materials.[1]

While these emerging methods show great promise, the two-step synthesis via 4-methoxybenzenesulfonyl chloride remains the most robust and well-documented scalable route at present. Therefore, the detailed protocol provided in this application note will focus on this established methodology.

Part 2: Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the scalable synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide via the two-step route.

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol is adapted from a known procedure for the synthesis of 4-methoxybenzenesulfonyl chloride.[7]

Materials:

  • Anisole

  • 100% Sulfuric acid

  • Phosphorus oxychloride

  • Ice

  • Water

  • Sodium chloride

Equipment:

  • Jacketed reaction vessel with overhead stirring and temperature control

  • Addition funnel

  • Filtration apparatus

Procedure:

  • To a mixture of 54.0 g (0.5 mol) of anisole and 46.0 ml (0.5 mol) of phosphorus oxychloride in the reaction vessel, slowly add 51.5 g (0.525 mol) of 100% sulfuric acid with vigorous stirring, maintaining the temperature below 5°C using an ice-water bath.[7]

  • Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C over about 90 minutes.[7]

  • Heat the reaction mixture to about 95°C and maintain this temperature for approximately two hours.[7]

  • After the reaction is complete, cool the mixture and then slowly pour it into a mixture of 501.0 g of ice, 250.0 ml of water, and 31.0 g of sodium chloride, ensuring the temperature remains below 11°C.[7]

  • The resulting solid product is collected by filtration.

  • Wash the solid three times with 50.0 ml of ice water.[7]

  • Dry the product to obtain 4-methoxybenzenesulfonyl chloride as a pink-white solid. The expected yield is approximately 103.25 g.[7]

Protocol 2: Synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide

This protocol is based on general methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.[4][8]

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Diphenylamine

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (e.g., 1 M)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol or other suitable recrystallization solvent

Equipment:

  • Reaction flask with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve diphenylamine (1.0 equivalent) in pyridine (acting as both solvent and base) in a reaction flask at room temperature.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of a suitable solvent like dichloromethane to the stirred diphenylamine solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours at room temperature.[10]

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid to remove excess pyridine, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 4-methoxy-N,N-diphenyl-benzenesulfonamide.

Part 3: Data Presentation and Visualization

Table 1: Summary of Expected Yields and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.65~9941-43
4-methoxy-N,N-diphenyl-benzenesulfonamideC₁₉H₁₇NO₃S339.41>90 (after recrystallization)To be determined experimentally

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of 4-methoxy-N,N-diphenyl-benzenesulfonamide Anisole Anisole Reagents1 H₂SO₄, POCl₃ Anisole->Reagents1 Intermediate 4-Methoxybenzenesulfonyl Chloride Reagents1->Intermediate Base Pyridine Intermediate->Base Coupling Reaction Diphenylamine Diphenylamine Diphenylamine->Base Product 4-methoxy-N,N-diphenyl- benzenesulfonamide Base->Product

Caption: Overall workflow for the two-step synthesis.

Protocol_1_Diagram Start Mix Anisole and POCl₃ Add_Acid Add H₂SO₄ at <5°C Start->Add_Acid Warm Warm to 29°C Add_Acid->Warm Heat Heat to 95°C for 2h Warm->Heat Quench Quench in Ice/Water/NaCl Heat->Quench Filter_Wash Filter and Wash with Ice Water Quench->Filter_Wash Dry Dry the Product Filter_Wash->Dry

Caption: Step-by-step workflow for Protocol 1.

Protocol_2_Diagram Start Dissolve Diphenylamine in Pyridine Add_Sulfonyl_Chloride Add 4-Methoxybenzenesulfonyl Chloride Solution Start->Add_Sulfonyl_Chloride React Stir at Room Temperature (24h) Add_Sulfonyl_Chloride->React Workup Aqueous Workup (HCl, H₂O, Brine) React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Recrystallize from Ethanol Dry_Concentrate->Purify

Caption: Step-by-step workflow for Protocol 2.

Conclusion

The two-step synthetic route to 4-methoxy-N,N-diphenyl-benzenesulfonamide detailed in this application note provides a reliable and scalable method for producing this valuable compound. By carefully controlling the reaction conditions, particularly during the synthesis of the 4-methoxybenzenesulfonyl chloride intermediate, high yields of the final product can be achieved with straightforward purification procedures. This methodology is well-suited for both laboratory-scale synthesis and larger-scale production in an industrial setting. As research into novel synthetic methodologies continues, more direct and sustainable routes may become viable alternatives in the future.

References

  • 4-Methoxybenzenesulfonyl chloride - Solubility of Things. (n.d.).
  • Synthesis of 4-methoxybenzenesulfonyl chloride - PrepChem.com. (n.d.).
  • 4-Methoxybenzenesulfonyl chloride - nordmann.global. (n.d.).
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.).
  • N-(4-Methoxyphenyl)benzenesulfonamide - PMC. (n.d.).
  • Sulfonamides: A Short History And Their Importance For Livestock Use - Huvepharma. (n.d.).
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents. (n.d.).
  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). Retrieved February 23, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved February 23, 2026, from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Retrieved February 23, 2026, from [Link]

  • 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • (PDF) N-(4-Methoxyphenyl)benzenesulfonamide - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonamide Synthesis Optimization

Executive Summary & Decision Matrix The Challenge: The formation of sulfonamides via sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. However, the traditional reliance on Dichloromethane (DCM) poses t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The Challenge: The formation of sulfonamides via sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. However, the traditional reliance on Dichloromethane (DCM) poses toxicity risks, while polar aprotic solvents (DMF, DMSO) create downstream workup bottlenecks.

The Solution: Modern process chemistry favors a bifurcated approach:

  • 2-Methyltetrahydrofuran (2-MeTHF) for anhydrous couplings (Green replacement for DCM/THF).

  • Biphasic Systems (Schotten-Baumann) for robust, inorganic base-mediated couplings.

Interactive Decision Tree (Workflow)

Use the following logic to select your solvent system based on substrate properties.

SolventSelection Start Start: Substrate Analysis Solubility Is Amine Water Soluble? Start->Solubility Hydrolysis Is Sulfonyl Chloride Highly Unstable? Solubility->Hydrolysis No (Lipophilic) ProtocolB Protocol B: Biphasic Schotten-Baumann (EtOAc/Water + Inorganic Base) Solubility->ProtocolB Yes (Hydrophilic) Scale Scale > 100g? Hydrolysis->Scale No (Stable) ProtocolA Protocol A: Anhydrous 2-MeTHF (Organic Base) Hydrolysis->ProtocolA Yes (Moisture Sensitive) Scale->ProtocolA No (Convenience) Scale->ProtocolB Yes (Cost/Safety) ProtocolC Protocol C: Homogeneous Polar (MeCN or DMSO) ProtocolA->ProtocolC If solubility fails

Caption: Solvent selection logic based on substrate solubility, reagent stability, and scale.

Technical Deep Dive: Solvent Systems

Comparative Solvent Data

The following table contrasts traditional solvents with recommended alternatives. 2-MeTHF is the superior choice for anhydrous chemistry due to its immiscibility with water (simplifying workup) and stability under basic conditions.

SolventClassBoiling Point (°C)Water MiscibilityGreen Score (GSK/Pfizer)*Recommendation
DCM Chlorinated40LowRed (Hazardous) Replace (Neurotoxin, difficult to contain)
THF Ether66HighYellow (Problematic)Avoid (Peroxide risk, water miscible)
2-MeTHF Bio-Ether80Low Green (Preferred) Primary Choice (Clean phase cuts, higher T_max)
EtOAc Ester77LowGreen (Preferred) Good for biphasic; avoid with strong nucleophiles
Water Aqueous100N/AGreen (Preferred) Excellent for inorganic base systems

*Based on industry-standard solvent selection guides (See References).

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Coupling in 2-MeTHF

Best for: Lipophilic amines, moisture-sensitive sulfonyl chlorides, and avoiding DCM.

Reagents:

  • Amine (1.0 equiv)[1][2][3]

  • Sulfonyl Chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Catalyst: DMAP (0.1 equiv) - Optional, use if reaction stalls.

  • Solvent: 2-MeTHF (5-10 volumes)

Step-by-Step:

  • Dissolution: Charge the amine and base into the reactor with 2-MeTHF. Cool to 0°C.[1]

  • Addition: Dissolve sulfonyl chloride in minimal 2-MeTHF. Add dropwise to the amine solution, maintaining internal temperature < 10°C.

    • Why? Exotherms increase the rate of side reactions (bis-sulfonylation).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.

  • Workup (The 2-MeTHF Advantage):

    • Add 1M HCl (aq) directly to the reaction vessel.

    • Agitate and settle. 2-MeTHF separates cleanly from water (unlike THF).[4]

    • Discard aqueous layer (removes amine salts/DMAP).

    • Wash organic layer with Brine.

  • Isolation: Concentrate 2-MeTHF. Product often crystallizes upon addition of heptane; otherwise, evaporate to dryness.

Protocol B: Biphasic Schotten-Baumann

Best for: Water-soluble amines (amino acids), scale-up, and green chemistry compliance.

Mechanism: This method utilizes the Selectivity Principle : The rate of aminolysis (


) is significantly faster than the rate of hydrolysis (

) for most sulfonyl chlorides, provided the pH is controlled.

Mechanism R1 Sulfonyl Chloride (R-SO2-Cl) Inter Tetrahedral Intermediate R1->Inter Biphasic Mixing R2 Amine (R'-NH2) R2->Inter Biphasic Mixing Base Inorganic Base (Na2CO3) Base->Inter Biphasic Mixing Prod Sulfonamide (R-SO2-NH-R') Inter->Prod Fast Waste NaCl + CO2 Inter->Waste

Caption: Kinetic preference for aminolysis over hydrolysis in biphasic systems.

Step-by-Step:

  • Aqueous Phase: Dissolve Amine (1.0 equiv) and Na2CO3 (2.5 equiv) in Water (5 vol).

  • Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in EtOAc or 2-MeTHF (5 vol).

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at RT.

    • Critical: High agitation speed is required to maximize interfacial surface area.

  • Monitoring: Stir for 2-4 hours.

  • Isolation:

    • Method 1 (Precipitation): If the product is solid, acidify the mixture to pH 2-3 with HCl. The sulfonamide often precipitates. Filter and wash with water.

    • Method 2 (Extraction): Separate layers. The product is in the organic layer.[1]

Troubleshooting & FAQs

Q1: My sulfonyl chloride is hydrolyzing before the reaction completes.

Diagnosis: The reaction pH is too high (promoting OH- attack) or mixing is too slow. Fix:

  • Switch to Protocol A (Anhydrous).

  • If using Protocol B: Lower the pH. Use NaHCO3 instead of Na2CO3.

  • Add Rate: Add the sulfonyl chloride slower and at a lower temperature (0°C).

Q2: I see a "Bis-sulfonylation" impurity (R-SO2-N(R)-SO2-R).

Diagnosis: The sulfonamide product is becoming deprotonated and acting as a nucleophile. This happens with primary amines and strong bases. Fix:

  • Reduce Base Stoichiometry: Ensure you aren't using a large excess of base.

  • Solvent Switch: Use 2-MeTHF or EtOAc . Avoid highly polar aprotic solvents (DMF) which enhance the nucleophilicity of the sulfonamide anion.

Q3: The reaction is stuck at 50% conversion.

Diagnosis: The HCl byproduct has protonated your remaining amine, rendering it non-nucleophilic. Fix:

  • Check Base: Ensure you have at least >1.0 equivalent of free base available relative to the acid generated.

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine.

Q4: I have a severe emulsion during workup.

Diagnosis: Common in basic aqueous workups with amides/sulfonamides. Fix:

  • The "Magic" Wash: Add a small amount of Citric Acid (10% aq) instead of HCl.

  • Filter: Pass the biphasic mixture through a Celite pad to break physical emulsions caused by fine precipitates.

  • Solvent: If using DCM, switch to 2-MeTHF or EtOAc immediately. Their density difference from water is lower than DCM, but they have less tendency to form stable emulsions with sulfonamides.

References

  • Pfizer Inc. (2013). "Pfizer Solvent Selection Guide for Medicinal Chemistry." Green Chemistry. [Link]

  • Sanofi. (2013). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. [Link]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[4][5][6] ChemSusChem. [Link]

  • University of Bari. (2020). "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." ChemSusChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of 4-methoxy-N,N-diphenyl-benzenesulfonamide: Principles, Protocols, and Alternatives

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) for the separation and quantification of 4-methoxy-N,N-diphenyl-benzenesulfonamide. In the absence of direct published data fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) for the separation and quantification of 4-methoxy-N,N-diphenyl-benzenesulfonamide. In the absence of direct published data for this specific molecule, this guide synthesizes established methodologies for structurally related N,N-disubstituted benzenesulfonamides and other sulfonamides to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals. We will delve into the core principles of chromatographic separation for this class of compounds, present a detailed, validated experimental protocol, compare HPLC with alternative analytical techniques, and offer insights into method development and troubleshooting.

The Analytical Challenge: Understanding 4-methoxy-N,N-diphenyl-benzenesulfonamide

4-methoxy-N,N-diphenyl-benzenesulfonamide is a complex organic molecule characterized by a sulfonamide core, a methoxy-substituted phenyl ring, and two additional phenyl substitutions on the nitrogen atom. This structure imparts significant hydrophobicity (non-polar character), making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), the most common mode of liquid chromatography. Accurate and reproducible analytical methods are paramount for purity assessment, stability studies, and quality control in any research or development pipeline involving this compound.

Principles of Reverse-Phase HPLC for Sulfonamide Analysis

In RP-HPLC, the stationary phase (the column packing material) is non-polar, while the mobile phase (the solvent that carries the sample through the column) is polar. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases.

  • Stationary Phase: For hydrophobic molecules like 4-methoxy-N,N-diphenyl-benzenesulfonamide, a C18 (octadecylsilane) or C8 (octylsilane) bonded-silica column is the standard choice. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions, leading to longer retention times, which can be advantageous for resolving complex mixtures.

  • Mobile Phase: A mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is typically used. By increasing the proportion of the organic solvent, the mobile phase becomes more non-polar, which reduces the retention time of the analyte. The choice between acetonitrile and methanol can influence selectivity for different compounds in a mixture.[1]

  • Retention Time (t_R): This is the time it takes for the analyte to travel from the injector to the detector. For 4-methoxy-N,N-diphenyl-benzenesulfonamide, the retention time will be primarily influenced by its hydrophobicity. A higher percentage of organic solvent in the mobile phase will decrease the retention time, while a lower percentage will increase it.[2][3]

Comparative Analysis of HPLC Methods

Parameter Condition A Condition B Condition C Rationale and Expected Outcome for 4-methoxy-N,N-diphenyl-benzenesulfonamide
Column C18, 250 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µmCondition A will provide the strongest retention due to the long C18 chains, leading to a longer retention time. Condition B will result in a shorter retention time due to the less hydrophobic C8 stationary phase. Condition C offers alternative selectivity through pi-pi interactions with the phenyl rings of the analyte, which could be beneficial for separating it from structurally similar impurities.
Mobile Phase 60:40 ACN:Water70:30 ACN:Water65:35 MeOH:Water + 0.1% Formic AcidCondition A represents a moderately strong mobile phase. Increasing the organic content to 70% in Condition B will significantly decrease the retention time. Condition C uses methanol, which is a weaker solvent than acetonitrile, but the addition of formic acid can improve peak shape by protonating any residual silanols on the stationary phase. The retention time in Condition C would likely be longer than in Condition A.
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/minA higher flow rate, as in Condition B , will decrease the retention time but may also reduce column efficiency if too high.
Temperature 30 °C30 °C40 °CIncreasing the column temperature, as in Condition C , will decrease the viscosity of the mobile phase and typically leads to shorter retention times and sharper peaks.
Detection UV at 254 nmUV at 230 nmUV at 254 nmThe optimal wavelength should be determined by analyzing the UV spectrum of the compound. Aromatic compounds like this typically have strong absorbance between 230-270 nm.

A Validated Experimental Protocol for HPLC Analysis

This section provides a detailed, step-by-step protocol for the analysis of 4-methoxy-N,N-diphenyl-benzenesulfonamide, designed for robustness and reproducibility.

Instrumentation and Reagents
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and formic acid (analytical grade).

  • Standard: A well-characterized reference standard of 4-methoxy-N,N-diphenyl-benzenesulfonamide.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Water (65:35, v/v) with 0.1% formic acid in the aqueous phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: Approximately 15 minutes.

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully measure 650 mL of acetonitrile and 350 mL of water. To the water, add 1 mL of formic acid before mixing with the acetonitrile. Sonicate the mixture for 10-15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 4-methoxy-N,N-diphenyl-benzenesulfonamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish a calibration curve for quantification.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulates.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection StandardPrep Standard & Sample Preparation StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of 4-methoxy-N,N-diphenyl-benzenesulfonamide.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of sulfonamides, each with its own advantages and disadvantages.[8][9]

Technique Principle Advantages for 4-methoxy-N,N-diphenyl-benzenesulfonamide Disadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, reproducible, widely available, and cost-effective for purity and content uniformity testing.[8]Moderate sensitivity. May not be suitable for trace-level analysis.
LC-MS/MS HPLC separation followed by mass spectrometry detection.Extremely high sensitivity and selectivity, making it the "gold standard" for trace analysis.[8] Provides structural information.Higher cost of instrumentation and maintenance. Can be subject to matrix effects.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.The target molecule is likely not volatile enough for direct GC analysis and would require derivatization, adding complexity to the sample preparation.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.Simple, rapid, and inexpensive for determining the concentration of a pure substance.Lacks specificity; cannot be used to analyze complex mixtures without prior separation.[10]
Decision-Making for Method Selection

Method_Selection Start Analytical Goal IsTraceAnalysis Trace Analysis (<1 µg/mL)? Start->IsTraceAnalysis IsComplexMatrix Complex Matrix? IsTraceAnalysis->IsComplexMatrix No LCMS Use LC-MS/MS IsTraceAnalysis->LCMS Yes IsQuantification Purity/Quantification of Known Compound? IsComplexMatrix->IsQuantification No HPLC Use HPLC-UV IsComplexMatrix->HPLC Yes IsQuantification->HPLC Yes UVVis Use UV-Vis Spectrophotometry IsQuantification->UVVis No (Pure Sample)

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

The analysis of 4-methoxy-N,N-diphenyl-benzenesulfonamide can be effectively achieved using reverse-phase HPLC with UV detection. A C18 column with an acetonitrile/water mobile phase provides a robust starting point for method development. The retention time of this hydrophobic molecule can be readily modulated by adjusting the organic content of the mobile phase. While HPLC-UV is suitable for most routine analyses, LC-MS/MS offers superior sensitivity for trace-level quantification. The choice of the analytical method should always be guided by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix.

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209. Retrieved from [Link]

  • What is the method of analysis of sulphonamides? (2023). Quora. Retrieved from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved from [Link]

  • METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. (2025). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository. Retrieved from [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (n.d.). ResearchGate. Retrieved from [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011). PubMed. Retrieved from [Link]

  • Prediction of retention for sulfonamides in supercritical fluid chromatography. (2025). Request PDF. Retrieved from [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2015). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Which factors can increase the retention time of an analyte during HPLC analysis. (n.d.). Retrieved from [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. Retrieved from [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. (2026). ResearchGate. Retrieved from [Link]

  • hplc retention times: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Mechanisms of retention in HPLC. (n.d.). Retrieved from [Link]

  • Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent. (2008). PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 44(10), 917-920. Retrieved from [Link]

  • Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008). PubMed. Retrieved from [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 4-methoxy-N,N-diphenyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-methoxy-N,N-diphenyl-benzenesulfonamide. The f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-methoxy-N,N-diphenyl-benzenesulfonamide. The following protocols are grounded in the known hazards of structurally related compounds, including sulfonamides, aromatic amines, and methoxy-substituted aromatic compounds, to ensure the highest standard of laboratory safety.

Hazard Profile and Risk Assessment
  • Skin and Eye Irritation: Many sulfonamides and aromatic amines are known to cause skin and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][6]

  • Oral Toxicity: Some related compounds are harmful if swallowed.[1][4]

  • Allergic Reactions: Aromatic amines can sometimes cause allergic skin reactions.[7]

Therefore, it is imperative to handle 4-methoxy-N,N-diphenyl-benzenesulfonamide as a potentially hazardous substance, employing rigorous safety measures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is critical for the safe handling of this compound. The following table outlines the recommended PPE, drawing on best practices for handling analogous chemical structures.[8][9]

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or perforation before use.To prevent dermal contact, as related compounds are known skin irritants and may be absorbed through the skin.[10]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect against eye contact, which can cause serious irritation.[1][2][4][5][6][11]
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls are advised.To protect the skin from accidental contact and contamination of personal clothing.[11][12]
Respiratory Protection For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]To prevent inhalation of the compound, which may cause respiratory irritation.[1][6]

Operational and Handling Protocols

Adherence to a strict, step-by-step operational workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Consult Safety Resources: Before beginning any work, review this guide and any available institutional chemical safety resources.

  • Verify Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly.[8] All handling of 4-methoxy-N,N-diphenyl-benzenesulfonamide should be conducted within a fume hood.

  • Assemble PPE: Confirm that all necessary personal protective equipment is readily available, in good condition, and fits correctly.

  • Locate Emergency Equipment: Verify the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[12]

Step-by-Step Handling Procedure
  • Work in a Fume Hood: All manipulations of 4-methoxy-N,N-diphenyl-benzenesulfonamide, including weighing and transferring, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Don Full PPE: Before handling the compound, put on all the recommended personal protective equipment as detailed in the table above.

  • Avoid Dust Generation: If the compound is a solid, handle it carefully to avoid creating dust.[11][12]

  • Prevent Contact: Take meticulous care to avoid contact with skin, eyes, and clothing.[12]

  • No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory handling area.[3]

  • Post-Handling Decontamination: Upon completion of work, thoroughly wash hands and any exposed skin with soap and water.[3] Clean and decontaminate all work surfaces and equipment.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully cover the spill with an inert absorbent material such as vermiculite or sand.[14] Scoop the material into a labeled, sealed container for hazardous waste disposal.

Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of 4-methoxy-N,N-diphenyl-benzenesulfonamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Storage
  • Designated Waste Container: All waste containing 4-methoxy-N,N-diphenyl-benzenesulfonamide, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[7][14]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-methoxy-N,N-diphenyl-benzenesulfonamide".[7][14]

Final Disposal Protocol
  • Professional Disposal Service: The disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[11]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of 4-methoxy-N,N-diphenyl-benzenesulfonamide from preparation to disposal.

Workflow for Safe Handling of 4-methoxy-N,N-diphenyl-benzenesulfonamide cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Guide prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Assemble PPE prep_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_hood Work in Fume Hood prep_emergency->handle_hood handle_ppe Don Full PPE handle_hood->handle_ppe handle_dust Avoid Dust Generation handle_ppe->handle_dust handle_contact Prevent Contact handle_dust->handle_contact handle_wash Wash Hands After Handling handle_contact->handle_wash disp_container Use Labeled Hazardous Waste Container handle_wash->disp_container disp_service Arrange for Professional Disposal disp_container->disp_service

Caption: A flowchart outlining the key stages of safe handling.

References

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Labor
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Labor
  • What are the Health and Safety Guidelines for Using Amines?.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide. Benchchem.
  • 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789. PubChem - NIH.
  • SAFETY D
  • SAFETY D
  • Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Benchchem.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Associ
  • Safety d
  • Material Safety D
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  • N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide. AK Scientific, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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